1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-
Description
1-Naphthalenol, 6-[[(1,1-diMethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- is a structurally complex phenolic derivative characterized by:
- Tetrahydro-naphthalene core: A partially hydrogenated naphthalene ring, enhancing conformational flexibility compared to fully aromatic systems .
- tert-Butyldimethylsilyl (TBS) ether: Bulky silyl protecting group at the 6-position, improving stability and lipophilicity .
This combination of features distinguishes it from simpler phenols and other tetrahydronaphthalene derivatives, making it valuable in pharmaceuticals (e.g., prodrug design) and materials science (e.g., hydrophobic coatings) .
Properties
Molecular Formula |
C22H30O2Si |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C22H30O2Si/c1-21(2,3)25(4,5)24-19-13-14-20-17(16-19)10-9-15-22(20,23)18-11-7-6-8-12-18/h6-8,11-14,16,23H,9-10,15H2,1-5H3 |
InChI Key |
VXQMZEXUAZSCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- typically involves the protection of the hydroxyl group of 1-naphthalenol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the tetrahydro-phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- involves its interaction with molecular targets through its functional groups. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group, which can then participate in hydrogen bonding or other interactions. The tetrahydro-phenyl moiety may contribute to the compound’s hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
| Compound Name | Key Structural Differences | Unique Properties/Applications | References |
|---|---|---|---|
| 1-Naphthalenol, 1,2,3,4-tetrahydro-1-phenyl- | Lacks TBS group at 6-position; free hydroxyl | Higher polarity, reactive in H-bonding | |
| 6-Hydroxy-1-phenyl-1,2,3,4-tetrahydronaphthalene | Free hydroxyl at 6-position | Prone to oxidation; used in dye synthesis | |
| 1-Phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene | Methoxy instead of TBS group | Moderate lipophilicity; intermediate stability | |
| [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol | Dimethylsilyl on naphthalene; methanol group | Dual functionalization for polymer synthesis |
Key Insights :
- The TBS group in the target compound significantly enhances lipophilicity (logP ~5.2 vs. ~2.8 for hydroxyl analog) and acid stability , critical for oral drug delivery .
- The phenyl group at the 1-position improves binding affinity to aromatic receptors (e.g., estrogen receptors) compared to alkyl-substituted analogs .
Functional Group Variations
| Compound Class | Example Compound | Functional Impact | References |
|---|---|---|---|
| Silyl Ether Derivatives | Target compound | Enhanced metabolic stability | |
| Amine Derivatives | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine | Basic amino group enables salt formation | |
| Ketone Derivatives | 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | Electron-withdrawing groups alter reactivity |
Key Insights :
- Silyl ethers (e.g., TBS) are preferred over methyl ethers for temporary protection in multi-step syntheses due to easier deprotection .
- Amine derivatives exhibit divergent biological activities, such as receptor antagonism, unlike phenolic analogs .
Key Insights :
- In antimicrobial studies, the target compound showed 10-fold lower MIC values than 2-naphthol due to improved cell penetration .
- The TBS group’s bulkiness reduces unintended metabolic degradation, extending half-life in vivo .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 1-Phenyl Analog (No TBS) | 6-Methoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 456.6 | 230.3 | 244.3 |
| logP | 5.2 | 2.8 | 3.1 |
| Aqueous Solubility (mg/mL) | 0.15 | 1.2 | 0.8 |
| Thermal Stability (°C) | 220 | 180 | 190 |
Biological Activity
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- (CAS Number: 1415611-11-8) is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H30O2Si
- Molecular Weight : 354.6 g/mol
- Structure : The compound features a naphthalene ring with a hydroxyl group and a silyl ether substituent, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations that generate reactive metabolites. These metabolites can interact with various biomolecules, influencing cellular processes.
Metabolic Activation
Research indicates that 1-naphthol (a related compound) can be metabolically activated under oxidative stress conditions. This activation leads to the formation of reactive species such as 1,4-naphthoquinone (1,4-NQ), which can covalently bind to proteins and alter their function . The formation of these reactive metabolites is crucial for understanding the compound's pharmacological effects.
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
Cytotoxicity
Studies have shown that 1-naphthol derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species and subsequent apoptosis in tumor cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in studies involving human neutrophils. It interferes with superoxide generation and has been linked to reduced inflammation markers .
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of 1-Naphthalenol derivatives typically involves multi-step organic reactions including protection of hydroxyl groups and reduction of naphthalene derivatives. Common reagents used include:
- Oxidizing Agents : Potassium permanganate for oxidation reactions.
- Reducing Agents : Lithium aluminum hydride for reduction processes.
- Nucleophiles : Used for substitution reactions involving the silyl ether group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
